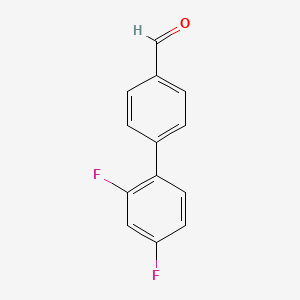

4-(2,4-Difluorophenyl)benzaldehyde

Overview

Description

The compound "4-(2,4-Difluorophenyl)benzaldehyde" is not directly mentioned in the provided papers, but its structural and functional characteristics can be inferred from related compounds. Benzaldehydes are a class of aromatic aldehydes with diverse applications in organic synthesis and material science. They often serve as precursors or intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers .

Synthesis Analysis

The synthesis of benzaldehyde derivatives typically involves nucleophilic substitution, reduction, and oxidation reactions. For instance, the synthesis of 2-((4-substituted phenyl)amino)benzaldehyde was achieved through a three-step process starting from 2-chloronicotinic acid and 4-substituted anilines, with a total yield of 59.49% . Similarly, the synthesis of 4,4,4-trifluorocrotonaldehyde, a compound with a structure that includes an aldehyde group, was described using organocatalytic 1,4-additions, demonstrating the versatility of aldehydes in chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often characterized using spectroscopic techniques such as NMR, UV-VIS, IR, and X-ray crystallography. For example, the structure of a related compound, 4-bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, was elucidated using single-crystal XRD and supported by vibrational spectroscopy and DFT calculations . The crystal structure of 4-phenyl-benzaldehyde showed the presence of dimers linked by C-H...O hydrogen bonding, which is a common feature in the solid-state structures of benzaldehyde derivatives .

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions, including the formation of adducts with Lewis acids, as seen in the interaction of 1,2-bis(chloromercurio)tetrafluorobenzene with benzaldehyde . They also undergo condensation reactions to form Schiff bases, as demonstrated in the synthesis of azo-benzoic acids from 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes . Furthermore, benzaldehyde derivatives can be involved in the expansion of phosphorus heterocycles, as shown by the reaction of benzaldehyde N,N-dimethylhydrazone with a pentafluorophenoxy-benzo-dioxaphosphorinane derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For instance, the presence of substituents such as fluorine atoms can significantly affect the molecule's reactivity and physical properties. The compound 2,5-dimethoxybenzene-1,4-dicarboaldehyde, although not a direct analogue, demonstrates the impact of substituents on the emission properties, acting as an efficient fluorescent waveguide due to its rigid structure and intramolecular hydrogen bonding . The electronic properties, such as HOMO-LUMO gaps and hyperpolarizability, are also important characteristics that can be studied using computational methods, as seen in the analysis of 4-bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide .

Scientific Research Applications

Polymer Synthesis and Characterization

A study by Neilson et al. (2008) explored the synthesis and characterization of fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers. They investigated the formation of a novel phenylene vinylene-bistrifluorovinyl ether monomer, highlighting its potential in creating polymers with high thermal stability and fluorescence properties.

Chemical Reactions and Mechanisms

Saito et al. (1996) researched the superacid-catalyzed reaction of substituted benzaldehydes with benzene Saito et al. (1996). They discovered that benzaldehydes with electron-withdrawing groups react differently compared to those with electron-donating or neutral groups, suggesting new mechanisms involving transalkylation.

Isotope Labeling in Synthesis

Boga et al. (2014) reported a synthetic methodology for creating 2H and 13C labeled benzaldehydes via regio-selective formylation Boga et al. (2014). This method is significant for producing functionalized formyl-deuterated, tritiated 13C, and 14C labeled benzaldehydes, essential in various research applications.

Catalysis and Industrial Applications

Research by Iraqui et al. (2020) focused on using NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde Iraqui et al. (2020). Their findings highlighted the efficiency and reusability of these nanoparticles in industrial applications.

Enzymatic Inhibition Studies

Nihei and Kubo (2017) explored the effects of benzaldehydes, particularly those with substitutions at C-4, on tyrosinase inhibition Nihei and Kubo (2017). Their study contributes to understanding the interactions between benzaldehydes and enzymes, which can have implications in various biological processes.

Photocatalysis and Environmental Applications

Lima et al. (2017) studied the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride modified through various processes Lima et al. (2017). This research is significant for environmental applications, highlighting a metal-free, environmentally friendly approach to photocatalysis.

Safety and Hazards

properties

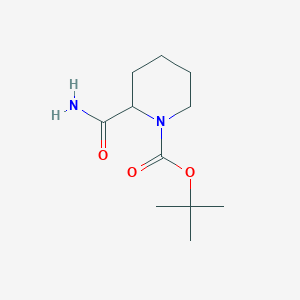

IUPAC Name |

4-(2,4-difluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWNQBQQPCHIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374244 | |

| Record name | 4-(2,4-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Difluorophenyl)benzaldehyde | |

CAS RN |

728918-75-0 | |

| Record name | 4-(2,4-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 728918-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

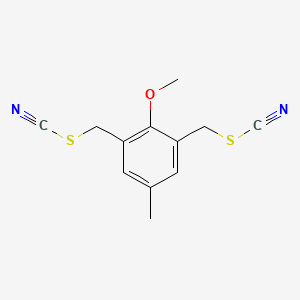

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)